Nourseothricin sulfate

Description

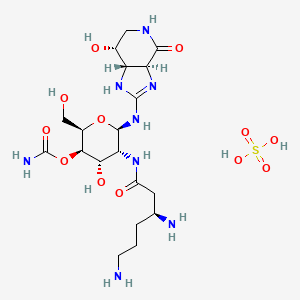

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N8O8.H2O4S/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19;1-5(2,3)4/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27);(H2,1,2,3,4)/t7-,8+,9+,11+,12-,13+,14-,15-,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVWKDBCMFLRQW-TWRCRAKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCN)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N8O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96736-11-7 | |

| Record name | Nourseothricin, sulfate (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096736117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nourseothricin sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

nourseothricin sulfate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nourseothricin sulfate is a broad-spectrum antibiotic belonging to the streptothricin class. It is a mixture of related compounds, primarily streptothricins D and F, and to a lesser extent, C and E.[1][2][3] Produced by Streptomyces noursei, it exhibits potent activity against a wide range of organisms, including gram-positive and gram-negative bacteria, yeast, filamentous fungi, protozoa, and plant cells.[1][2][4] Its primary mechanism of action is the inhibition of protein biosynthesis, leading to miscoding and ultimately cell death.[3][4][5] Due to its efficacy, this compound is widely utilized as a dominant selectable marker in molecular biology for the selection and maintenance of genetically modified organisms.[1][2]

Chemical Structure and Properties

Nourseothricin is not a single compound but a mixture of streptothricins. The core structure of streptothricins consists of a carbamoylated D-gulosamine sugar, a streptolidine lactam, and a β-lysine homopolymer chain.[2][5] The different forms of streptothricin (C, D, E, and F) are distinguished by the number of β-lysine residues in this chain.[6] The sulfate salt form enhances its stability and solubility in aqueous solutions.

The predominant components of commercially available this compound are streptothricin F (containing one β-lysine residue) and streptothricin D (containing three β-lysine residues).[6]

Representative Chemical Structures:

-

Streptothricin F: C₁₉H₃₄N₈O₈, Molar Mass: 502.529 g·mol⁻¹[4]

-

Streptothricin D: C₃₁H₅₈N₁₂O₁₀, Molar Mass: 758.86 g/mol [3][7]

A summary of the key chemical and physical properties of this compound is provided in the table below.

Physicochemical and Biological Properties of this compound

| Property | Value |

| Synonyms | Streptothricin sulfate, clonNAT[7][8] |

| CAS Number | 96736-11-7[1][7] |

| Molecular Formula | Mixture, predominantly C₁₉H₃₄N₈O₈ (Streptothricin F) and C₃₁H₅₈N₁₂O₁₀ (Streptothricin D) with H₂SO₄[3][7] |

| Molecular Weight | 1359.47 g/mol (as a representative mixture)[1][7][9] |

| Appearance | White to light brown or pale yellow solid/powder[10][11] |

| Solubility | Highly soluble in water (~1 g/mL); soluble in PBS (pH 7.2) at 10 mg/mL[4][8] |

| Storage and Stability | Store desiccated at 2-8°C.[10] Aqueous stock solutions are stable for up to 2 years at 4°C.[4] Solutions are generally recommended to be prepared fresh.[1] |

| Purity | Typically ≥85% (HPLC)[10][11] |

| Biological Source | Streptomyces noursei[10][11] |

Mechanism of Action and Resistance

This compound exerts its antimicrobial effect by targeting the ribosome, the cellular machinery responsible for protein synthesis. It binds to the 30S ribosomal subunit in prokaryotes and the small ribosomal subunit in eukaryotes, inducing misreading of the mRNA template.[5][6][12] This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins and ultimately leading to cell death.[2]

The primary mechanism of resistance to nourseothricin is enzymatic inactivation by nourseothricin N-acetyltransferase (NAT).[4] This enzyme, encoded by the sat or nat genes, catalyzes the transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine residue of nourseothricin.[4][9] This modification prevents the antibiotic from binding to the ribosome, rendering it inactive.[6][9]

Experimental Protocols

Yeast Transformation and Selection with Nourseothricin

This protocol outlines a general procedure for the transformation of Saccharomyces cerevisiae and selection of transformants using nourseothricin.

Materials:

-

Yeast strain to be transformed

-

YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

-

This compound stock solution (e.g., 100 mg/mL in sterile water)

-

Transforming DNA (plasmid containing the nat resistance gene)

-

Single-stranded carrier DNA (e.g., salmon sperm DNA)

-

PEG/LiAc solution (40% PEG 3350, 100 mM Lithium Acetate)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

YPD agar plates containing nourseothricin (final concentration of 100-200 µg/mL)

Procedure:

-

Prepare Yeast Culture: Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.

-

Dilute and Grow: Dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0 (log phase).

-

Harvest and Wash Cells: Centrifuge the culture to pellet the cells. Wash the cells once with sterile water and once with sterile 100 mM LiAc.

-

Resuspend Cells: Resuspend the cell pellet in a small volume of 100 mM LiAc.

-

Transformation:

-

In a microfuge tube, mix the yeast cell suspension with the transforming DNA and carrier DNA.

-

Add the PEG/LiAc solution and mix thoroughly by vortexing.

-

Incubate at 30°C for 30 minutes.

-

-

Heat Shock: Heat shock the cell suspension at 42°C for 15-20 minutes.

-

Recovery: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in sterile water or TE buffer.

-

Plating and Selection: Spread the cell suspension onto YPD agar plates containing the appropriate concentration of nourseothricin.

-

Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.

Conclusion

This compound is a valuable tool in molecular biology and a subject of renewed interest in drug development due to its broad-spectrum activity. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and a practical experimental protocol for its use as a selectable marker. The provided data and diagrams serve as a foundational resource for researchers and scientists working with this potent antibiotic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. goldbio.com [goldbio.com]

- 3. goldbio.com [goldbio.com]

- 4. Nourseothricin - Wikipedia [en.wikipedia.org]

- 5. goldbio.com [goldbio.com]

- 6. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thomassci.com [thomassci.com]

- 8. glpbio.com [glpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Nourseothricin N-acetyltransferase (NAT) Gene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nourseothricin N-acetyltransferase (NAT) gene, a powerful tool in molecular biology and genetic engineering. It details the mechanism of nourseothricin, the function of the NAT gene in conferring resistance, and its broad applications as a selectable marker. This document also includes quantitative data, detailed experimental protocols, and visualizations to facilitate its use in research and development.

Introduction to Nourseothricin and the NAT Gene

Nourseothricin (NTC) is an aminoglycoside antibiotic belonging to the streptothricin class, produced by species of Streptomyces.[1] It is a mixture of related compounds, primarily streptothricins D and F (>85%) and streptothricins C and E (<15%).[2] The antibiotic is a potent inhibitor of protein synthesis across a wide range of organisms, including Gram-positive and Gram-negative bacteria, yeast, filamentous fungi, protozoa, microalgae, and plants.[3][4] Its mechanism of action involves inducing miscoding during mRNA translation, leading to the production of nonfunctional proteins and ultimately cell death.[1][3]

Resistance to nourseothricin is conferred by the nourseothricin N-acetyltransferase (NAT) gene.[1] This gene, originally isolated from the nourseothricin-producing organism Streptomyces noursei, encodes the enzyme Nourseothricin N-acetyltransferase.[5] This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine residue of nourseothricin.[1][6] This acetylation chemically inactivates the antibiotic, preventing it from binding to the ribosome and inhibiting protein synthesis.[2] The high specificity of the NAT enzyme and the broad-spectrum activity of nourseothricin make the NAT gene an excellent selectable marker in genetic engineering.[7][8]

Quantitative Data

Recommended Nourseothricin Selection Concentrations

The effective concentration of nourseothricin for selection varies depending on the organism or cell line. The following table provides a summary of recommended concentrations. It is always recommended to perform a kill curve experiment to determine the optimal concentration for a specific cell type and experimental condition.

| Organism/Cell Line | Selection Concentration (µg/mL) | Reference(s) |

| Bacteria | ||

| Escherichia coli | 50 - 100 | [9][10] |

| Agrobacterium tumefaciens | 100 | [9] |

| Bacillus subtilis | 50 | [11] |

| Staphylococcus aureus | 50 | [11] |

| Streptomyces lividans | 50 | [11] |

| Yeast & Fungi | ||

| Saccharomyces cerevisiae | 75 - 100 | [9][10] |

| Schizosaccharomyces pombe | 50 - 100 | [11] |

| Pichia pastoris | 100 | [9] |

| Candida albicans | 250 - 450 | [9] |

| Aspergillus nidulans | 120 | [9] |

| Neurospora crassa | 20 - 200 | [4] |

| Ustilago maydis | 75 - 150 | [4][10] |

| Mammalian Cells | ||

| HEK293T | >50 | [11] |

| HMEC | >50 | [11] |

| U2OS | >50 | [11] |

| A2780 | >50 | [12] |

| Plants | ||

| Arabidopsis thaliana | 50 - 200 | [9][10] |

| Oryza sativa (Rice) | 100 | [9] |

| Microalgae | ||

| Chlamydomonas reinhardtii | 5 - 10 | [6][13] |

| Protozoa | ||

| Leishmania sp. | 25 - 125 | [4][11][14] |

| Trypanosoma brucei | 150 - 200 | [4] |

| Plasmodium falciparum | 75 | [4] |

Biochemical Properties of Nourseothricin N-acetyltransferase

While detailed kinetic parameters can vary based on the specific NAT enzyme variant and experimental conditions, studies on related acetyltransferases provide insights into their enzymatic activity. The reaction follows a ping-pong bi-bi mechanism where the enzyme first binds to acetyl-CoA, forming an acetylated enzyme intermediate, and then binds to the antibiotic to transfer the acetyl group.[15]

| Parameter | Value | Notes |

| Enzyme Commission (EC) Number | 2.3.1.5 | Arylamine N-acetyltransferase |

| Cofactor | Acetyl Coenzyme A (AcCoA) | [15] |

| Encoded Protein Size | ~190 amino acids | For NAT from S. noursei[6] |

| Molecular Weight | ~20.4 kDa | For nat1 from S. noursei[16] |

Experimental Protocols

Protocol for Cloning the NAT Gene into an Expression Vector

This protocol describes the general steps for cloning the NAT gene into a mammalian expression vector.

1. Primer Design and PCR Amplification:

-

Design primers to amplify the NAT coding sequence from a source plasmid or synthesized DNA.

-

Incorporate appropriate restriction enzyme sites at the 5' and 3' ends of the primers that are compatible with the multiple cloning site (MCS) of the target expression vector.

-

Include a Kozak consensus sequence (e.g., GCCACC) upstream of the start codon for efficient translation in mammalian cells.

-

Perform PCR using a high-fidelity DNA polymerase.

2. Vector and PCR Product Digestion:

-

Digest both the expression vector and the purified PCR product with the selected restriction enzymes.

-

Follow the manufacturer's protocol for the specific enzymes and buffer systems.

-

Purify the digested vector and insert using a gel extraction kit or a PCR purification kit.

3. Ligation:

-

Set up a ligation reaction with the digested vector and insert, typically at a 1:3 or 1:5 molar ratio.

-

Use T4 DNA ligase and the appropriate buffer.

-

Incubate at the recommended temperature and time (e.g., 16°C overnight or room temperature for 1-2 hours).

4. Transformation into Competent E. coli:

-

Transform the ligation mixture into a suitable strain of competent E. coli (e.g., DH5α).

-

Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic for the expression vector's resistance marker (e.g., ampicillin).

-

Incubate overnight at 37°C.

5. Clone Selection and Verification:

-

Pick individual colonies and grow them in liquid LB medium with the selection antibiotic.

-

Isolate plasmid DNA using a miniprep kit.

-

Verify the presence and correct orientation of the NAT insert by restriction digestion analysis and Sanger sequencing.

Protocol for Establishing a Stable Cell Line using Nourseothricin Selection

This protocol outlines the steps for generating a stable mammalian cell line expressing a gene of interest along with the NAT resistance marker.

1. Transfection:

-

Plate the mammalian cells of choice at an appropriate density to be 60-80% confluent on the day of transfection.

-

Transfect the cells with the expression vector containing both the gene of interest and the NAT gene using a suitable transfection reagent (e.g., lipofectamine-based reagents, electroporation).

-

Include a negative control (mock transfection or transfection with an empty vector).

2. Selection with Nourseothricin:

-

24-48 hours post-transfection, replace the culture medium with fresh medium containing the predetermined optimal concentration of nourseothricin.

-

Continue to replace the selection medium every 2-3 days.

-

Monitor the cells for signs of cell death in the negative control population.

3. Isolation of Resistant Clones:

-

After 1-2 weeks of selection, most non-transfected cells will have died.

-

Resistant cells will start to form visible colonies.

-

Individual colonies can be isolated using cloning cylinders or by limiting dilution.

4. Expansion and Verification of Clones:

-

Expand the isolated clones in culture medium containing nourseothricin.

-

Verify the integration and expression of the gene of interest and the NAT gene using techniques such as PCR, RT-qPCR, Western blotting, or functional assays.

-

Cryopreserve the verified stable cell lines for future use.

Visualizations

Mechanism of Nourseothricin Action and NAT Resistance

Caption: Mechanism of nourseothricin action and NAT-mediated resistance.

Experimental Workflow for Generating a Stable Cell Line

Caption: Workflow for creating a stable cell line using NAT selection.

Logical Relationship of Nourseothricin Resistance

Caption: Logical relationship determining cell fate in the presence of nourseothricin.

References

- 1. Nourseothricin - Wikipedia [en.wikipedia.org]

- 2. goldbio.com [goldbio.com]

- 3. goldbio.com [goldbio.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. Analysis of the nourseothricin-resistance gene (nat) of Streptomyces noursei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. interchim.fr [interchim.fr]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. jenabioscience.com [jenabioscience.com]

- 15. Frontiers | Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant [frontiersin.org]

- 16. uniprot.org [uniprot.org]

An In-Depth Technical Guide to the Biological Activity of Nourseothricin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nourseothricin sulfate, a member of the streptothricin class of aminoglycoside antibiotics, exhibits a broad spectrum of biological activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, fungi, and protozoa.[1][2][3][4] Its utility extends to molecular biology as a selection agent for genetically modified organisms.[5][6] This document provides a comprehensive overview of the core biological activities of this compound, including its mechanism of action, antimicrobial spectrum with quantitative efficacy data, and the primary mechanism of microbial resistance. Detailed experimental protocols for assessing its activity are also provided to facilitate research and development applications.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of protein synthesis, a process that shares similarities with other aminoglycoside antibiotics.[4][7] This inhibition is achieved through a multi-step process that ultimately leads to the production of nonfunctional or truncated proteins, resulting in cell death.[8]

The key steps in the mechanism of action are:

-

Cellular Uptake: Nourseothricin, a polycationic molecule, is thought to initially interact with the negatively charged outer membrane of Gram-negative bacteria. This interaction displaces divalent cations like magnesium and calcium, which normally stabilize the lipopolysaccharide (LPS) layer.[1] This disruption increases the permeability of the outer membrane, facilitating the antibiotic's entry into the periplasmic space.[1] Subsequent transport across the inner membrane into the cytoplasm is an active process.

-

Ribosomal Binding: Once in the cytoplasm, nourseothricin targets the bacterial 70S ribosome, specifically binding to the 30S subunit.[3] This binding interferes with the fidelity of protein synthesis.

-

Induction of Miscoding: The binding of nourseothricin to the ribosome induces misreading of the mRNA codon by the tRNA anticodon.[4][8][9] This leads to the incorporation of incorrect amino acids into the growing polypeptide chain.

-

Inhibition of Translocation: Nourseothricin also sterically hinders the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step in polypeptide chain elongation.[1][8]

The culmination of these events is the synthesis of aberrant proteins that can misfold, aggregate, and disrupt cellular functions, ultimately leading to a bactericidal or bacteriostatic effect depending on the organism and concentration.[8]

Antimicrobial Spectrum and Efficacy

This compound is characterized by its broad-spectrum activity.[1][2][3][4] It is effective against a wide array of microorganisms. The following tables summarize the minimum inhibitory concentrations (MICs) and recommended working concentrations for selection for various organisms.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Organism Category | Species | MIC Range (µg/mL) | Reference(s) |

| Gram-Negative Bacteria | Escherichia coli | 2 - 12 | [1][2] |

| Pseudomonas aeruginosa | 50 | [1][2] | |

| Neisseria gonorrhoeae | 16 - 32 | [3] | |

| Carbapenem-resistant Enterobacterales (CRE) | 0.25 - 2 (µM) | [9] | |

| Acinetobacter baumannii (MDR/XDR) | <0.125 - 64 (µM) | [9] | |

| Gram-Positive Bacteria | Bacillus subtilis | 5 | [1][2] |

| Staphylococcus aureus | 2 - 12 | [1][2] | |

| Enterococcus faecium | 8 - 256 | [1][2] | |

| Yeast | Saccharomyces cerevisiae | 25 | [1] |

| Schizosaccharomyces pombe | 40 | [1] | |

| Candida albicans | 200 | [2][5] | |

| Candida auris | <10 | [10] | |

| Filamentous Fungi | Aspergillus nidulans | 120 | [1] |

| Acremonium chrysogenum | 25 | [1] | |

| Protozoa | Plasmodium falciparum | 75 | [5] |

| Leishmania sp. | 20 - 125 | [2] |

Note: MIC values can vary depending on the specific strain, testing methodology, and media used.

Table 2: Recommended Selection Concentrations of this compound

| Organism Category | Species | Selection Concentration (µg/mL) | Reference(s) |

| Gram-Negative Bacteria | Escherichia coli | 50 | [1][2] |

| Agrobacterium tumefaciens | 100 | [1][2] | |

| Pseudomonas aeruginosa | 100 | [1][2] | |

| Gram-Positive Bacteria | Bacillus subtilis | 50 | [1][2] |

| Staphylococcus aureus | 50 | [1][2] | |

| Yeast | Saccharomyces cerevisiae | 75 - 100 | [1][7] |

| Schizosaccharomyces pombe | 100 | [1] | |

| Pichia pastoris | 100 | [5] | |

| Candida albicans | 250 - 450 | [5] | |

| Filamentous Fungi | Ustilago maydis | 75 | [7] |

| Cryptococcus neoformans | 100 | [7] | |

| Plants | Arabidopsis thaliana | 100 | [7] |

| Oryza sativa | 200 | [5] | |

| Protozoa | Leishmania sp. | 100 | [7] |

| Toxoplasma gondii | 500 | [5] |

Mechanism of Resistance

The primary mechanism of resistance to nourseothricin is enzymatic inactivation by N-acetyltransferases (NATs).[11] These enzymes, encoded by genes such as sat or nat, catalyze the transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine residue of nourseothricin.[1][2] This modification prevents the antibiotic from binding to its ribosomal target, thereby rendering it ineffective.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial activity of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Materials:

-

This compound stock solution (sterile)

-

Sterile 96-well microtiter plates (U-bottom or flat-bottom)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

-

Microorganism to be tested, grown to a logarithmic phase

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Aseptically pick several colonies of the test microorganism from a fresh agar plate and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Nourseothricin Dilutions:

-

Prepare a serial two-fold dilution of the nourseothricin stock solution in the broth medium directly in the 96-well plate.

-

Typically, add 100 µL of broth to wells 2 through 12.

-

Add 200 µL of the starting nourseothricin concentration to well 1.

-

Perform the serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 should serve as a growth control (inoculum without antibiotic), and well 12 as a sterility control (broth only).

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at the optimal temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for most yeasts).

-

-

Reading the MIC:

-

The MIC is the lowest concentration of nourseothricin at which there is no visible growth (no turbidity) compared to the growth control well. This can be assessed visually or with a microplate reader.

-

Agar Dilution for MIC Determination

This method involves incorporating the antibiotic into an agar medium upon which the test organisms are inoculated.

Materials:

-

This compound stock solution (sterile)

-

Sterile agar medium (e.g., Mueller-Hinton Agar)

-

Sterile petri dishes

-

Microorganism to be tested, grown to a logarithmic phase

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

-

Inoculator (e.g., multipoint replicator)

Procedure:

-

Preparation of Agar Plates:

-

Prepare a series of two-fold dilutions of the nourseothricin stock solution.

-

Melt the agar medium and cool it to 45-50°C.

-

Add a specific volume of each nourseothricin dilution to a corresponding volume of molten agar to achieve the desired final concentrations. Mix well and pour into sterile petri dishes.

-

Also, prepare a control plate with no antibiotic.

-

Allow the agar to solidify completely.

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland standard).

-

-

Inoculation:

-

Spot-inoculate the surface of each agar plate with a standardized amount of the inoculum (typically 1-2 µL, delivering approximately 10⁴ CFU per spot). A multipoint replicator can be used to test multiple isolates simultaneously.

-

-

Incubation:

-

Allow the inoculum spots to dry, then invert the plates and incubate under appropriate conditions.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of nourseothricin that completely inhibits visible growth of the microorganism on the agar surface.

-

Disk Diffusion (Kirby-Bauer) Assay

This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antibiotic.

Materials:

-

Paper disks impregnated with a known concentration of nourseothricin

-

Sterile Mueller-Hinton Agar plates

-

Microorganism to be tested

-

0.5 McFarland turbidity standard

-

Sterile swabs

-

Sterile forceps or disk dispenser

-

Ruler or calipers

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized inoculum adjusted to a 0.5 McFarland standard.

-

-

Inoculation of Agar Plate:

-

Dip a sterile swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure a confluent lawn of growth.

-

-

Application of Antibiotic Disks:

-

Using sterile forceps or a disk dispenser, place the nourseothricin-impregnated disks onto the inoculated agar surface.

-

Ensure the disks are firmly in contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate under standard conditions.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.

-

The size of the zone of inhibition is correlated with the susceptibility of the microorganism to the antibiotic. Interpretation as "susceptible," "intermediate," or "resistant" requires standardized interpretive charts, which may need to be established for nourseothricin for specific organisms.

-

Conclusion

This compound is a potent, broad-spectrum antibiotic with a well-defined mechanism of action centered on the inhibition of protein synthesis. Its efficacy against a diverse range of microorganisms makes it a valuable tool in both research and as a potential therapeutic agent, although its nephrotoxicity has limited its clinical use in humans. The primary resistance mechanism, enzymatic inactivation by N-acetyltransferases, is a key consideration in its application. The standardized protocols provided herein offer a framework for the consistent and reliable evaluation of nourseothricin's biological activity, supporting its continued investigation and application in various scientific disciplines.

References

- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 2. Agar dilution - Wikipedia [en.wikipedia.org]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. asm.org [asm.org]

- 7. hardydiagnostics.com [hardydiagnostics.com]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

Nourseothricin Sulfate: A Comprehensive Technical Guide to its Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nourseothricin sulfate is a broad-spectrum aminoglycoside antibiotic belonging to the streptothricin class.[1] It is a natural product derived from Streptomyces noursei and exists as a mixture of several related compounds, primarily streptothricins C, D, E, and F.[1] Unlike many clinically used antibiotics, nourseothricin is not utilized in human or veterinary medicine, making it an excellent selection agent in molecular biology and genetic engineering.[2] Its wide range of activity against bacteria, fungi, protozoa, and microalgae, coupled with the availability of a dominant resistance gene, has led to its widespread use in research settings.[2][3] This in-depth technical guide provides a detailed overview of this compound's spectrum of activity, its mechanism of action and resistance, and the experimental protocols used to determine its antimicrobial efficacy.

Spectrum of Activity: Quantitative Data

The antimicrobial activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values of nourseothricin against a diverse range of organisms.

Table 1: Antibacterial Spectrum of this compound

| Gram-Negative Bacteria | MIC (µg/mL) | Selection Concentration (µg/mL) |

| Agrobacterium tumefaciens | - | 100[4] |

| Escherichia coli | 2 - 12[2][3][4] | 50[2][3][4] |

| Francisella tularensis | - | 50[2][3] |

| Klebsiella pneumoniae | - | - |

| Neisseria gonorrhoeae | 16 - 32[5] | - |

| Pseudomonas aeruginosa | 50[2][3] | 100[2][3] |

| Gram-Positive Bacteria | MIC (µg/mL) | Selection Concentration (µg/mL) |

| Bacillus subtilis | 5[2][3] | 50[2][3] |

| Enterococcus faecium | 8 - 256[2] | 500[2] |

| Mycobacterium smegmatis | 25[6] | - |

| Staphylococcus aureus | 2 - 12[2] | 50[2][3] |

| Streptomycetes | MIC (µg/mL) | Selection Concentration (µg/mL) |

| Streptomyces lividans | 6[2][3] | 100[2][3] |

Table 2: Antifungal and Anti-oomycete Spectrum of this compound

| Yeast | MIC (µg/mL) | Selection Concentration (µg/mL) |

| Candida albicans | 200[2] | 250 - 450[2] |

| Cryptococcus neoformans | - | 100[3][7] |

| Hansenula polymorpha | - | 100[2][3] |

| Pichia pastoris | - | 100[2][3] |

| Saccharomyces cerevisiae | 25[3] | 75 - 100[2] |

| Schizosaccharomyces pombe | - | 100[2] |

| Yarrowia lipolytica | - | 250[6] |

| Filamentous Fungi | MIC (µg/mL) | Selection Concentration (µg/mL) |

| Acremonium chrysogenum | - | 25[3] |

| Aspergillus nidulans | - | 120[2][6] |

| Sordaria macrospora | - | 50[3] |

| Ustilago maydis | - | 75[3][7] |

Table 3: Antiprotozoal and Anti-microalgal Spectrum of this compound

| Protozoa | MIC (µg/mL) | Selection Concentration (µg/mL) |

| Leishmania tarentolae | - | 100[3][4] |

| Phytomonas serpens | - | 100[3] |

| Plasmodium falciparum | 75 (IC50)[3] | - |

| Toxoplasma gondii | - | 500[3] |

| Microalgae | MIC (µg/mL) | Selection Concentration (µg/mL) |

| Various Species | - | 50 - 250[2][6] |

Mechanism of Action and Resistance

Nourseothricin exerts its antimicrobial effect by inhibiting protein synthesis.[4][8] It binds to the bacterial ribosome, leading to misreading of the mRNA transcript and the incorporation of incorrect amino acids into the growing polypeptide chain.[8] This results in the production of non-functional proteins, which accumulate within the cell and ultimately lead to cell death.[8]

Resistance to nourseothricin is primarily mediated by the enzyme N-acetyltransferase, which is encoded by the sat or nat genes.[1][4] This enzyme catalyzes the acetylation of the β-amino group of the β-lysine residue of nourseothricin, rendering the antibiotic inactive.[1][8]

Signaling Pathways and Mechanisms

References

- 1. academic.oup.com [academic.oup.com]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. researchgate.net [researchgate.net]

- 4. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Nourseothricin Sulfate: A Technical Guide to its Efficacy Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nourseothricin, a streptothricin-class aminoglycoside antibiotic, is re-emerging as a potent agent against multidrug-resistant gram-negative bacteria. This technical guide provides an in-depth analysis of nourseothricin sulfate's mechanism of action, quantitative in vitro activity, and the experimental protocols used to evaluate its efficacy. Detailed signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this antibiotic.

Introduction

Nourseothricin is a natural product derived from Streptomyces noursei and is a mixture of several streptothricin congeners, primarily streptothricins D and F.[1][2][3] Initially discovered in the 1940s, its development was hampered by concerns of nephrotoxicity.[4] However, with the rise of multidrug-resistant gram-negative pathogens, there is renewed interest in nourseothricin and its components. This guide synthesizes current knowledge on the effects of this compound on clinically relevant gram-negative bacteria.

Mechanism of Action

Nourseothricin exerts its antibacterial effect through a multi-step process targeting the integrity of the bacterial cell envelope and the fidelity of protein synthesis.

Outer Membrane Disruption

Nourseothricin is believed to employ a "self-promoted uptake" mechanism to cross the outer membrane of gram-negative bacteria.[2][5] This process involves the displacement of divalent cations, such as Mg²⁺ and Ca²⁺, that stabilize the lipopolysaccharide (LPS) layer. This displacement leads to transient perforations in the outer membrane, increasing its permeability and facilitating the entry of the antibiotic into the periplasmic space.[2][5]

Inhibition of Protein Synthesis

Once in the cytoplasm, nourseothricin targets the bacterial ribosome, a critical component of protein synthesis. Specifically, it binds to the 30S ribosomal subunit.[6][7] Cryo-electron microscopy studies have revealed that streptothricin F, a major component of nourseothricin, interacts with the 16S rRNA in helix 34.[7][8] This binding at the A-decoding site induces misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[2][3][9] The accumulation of these non-functional or toxic proteins ultimately results in bacterial cell death.[10]

References

- 1. selleckchem.com [selleckchem.com]

- 2. goldbio.com [goldbio.com]

- 3. Nourseothricin - Wikipedia [en.wikipedia.org]

- 4. Old Antibiotic Effective against Highly Drug-Resistant Gram-Negative Bacteria, Researchers Claim | Sci.News [sci.news]

- 5. Effect of nourseothricin (streptothricin) on the outer membrane of sensitive and resistant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. goldbio.com [goldbio.com]

Methodological & Application

Application Notes and Protocols for Nourseothricin Sulfate in Yeast Transformation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing nourseothricin sulfate as a dominant selectable marker for the genetic transformation of yeast. This document includes detailed protocols, data on effective concentrations, and diagrams to illustrate key processes.

Introduction to this compound

This compound (also known as clonNAT or NTC) is a streptothricin-class aminoglycoside antibiotic produced by Streptomyces noursei. It is a potent inhibitor of protein synthesis in a wide range of organisms, including bacteria, fungi, protozoa, and plants.[1][2] Its mechanism of action involves inducing miscoding during mRNA translation, leading to the production of nonfunctional proteins and ultimately cell death.[1][3][4][5]

Resistance to nourseothricin is conferred by the nourseothricin N-acetyltransferase (NAT) enzyme, encoded by the nat1 or sat1 gene.[1][2][6] This enzyme inactivates nourseothricin by acetylating the β-amino group of its β-lysine residue.[1][3] Due to its distinct mechanism of action and resistance, there is no cross-reactivity with other common selection antibiotics like G418 or hygromycin B.[2][7]

Advantages of Nourseothricin Selection in Yeast

-

Broad Applicability: Effective in a wide variety of yeast species.[4][7]

-

High Stability: Nourseothricin is stable over a range of temperatures and pH values, ensuring consistent selection conditions.[7][8]

-

Low Background: The resistance protein is intracellular, preventing inactivation of the antibiotic in the culture medium and leading to clean selection with minimal background growth.[2][7]

-

No Cross-Resistance: The nat1 resistance cassette does not confer resistance to other commonly used antibiotics.[2][7]

Data Presentation

Recommended Nourseothricin Concentrations for Yeast Selection

The optimal concentration of this compound for selection can vary depending on the yeast species, strain, and media composition. It is always recommended to perform a kill curve experiment to determine the minimal inhibitory concentration (MIC) for your specific strain.

| Yeast Species | Recommended Selection Concentration (µg/mL) |

| Saccharomyces cerevisiae | 50 - 200[7] |

| Schizosaccharomyces pombe | 90 - 100[7] |

| Pichia pastoris | 50 - 200[7] |

| Candida albicans | 200 - 450[7] |

| Kluyveromyces lactis | 50 - 100[7] |

| Yarrowia lipolytica | 250[7] |

Common Nourseothricin Resistance Cassettes for Yeast

Several well-established cassettes are available for expressing the nat1 gene in yeast. These are often part of modular plasmid systems designed for easy gene disruption and modification.

| Cassette | Parent Plasmid | Key Features |

| natMX4 | pAG25 | Flanked by TEF1 promoter and terminator from Ashbya gossypii.[9][10][11] |

| natMX6 | pFA6a-natMX6 | Similar to natMX4, often used in PCR-based gene targeting.[6] |

| natMX3 | pAG35 | Flanked by TEF1 promoter and terminator.[9] |

Experimental Protocols

Protocol 1: Preparation of Nourseothricin Selection Plates

Materials:

-

Yeast extract Peptone Dextrose (YPD) agar or appropriate synthetic defined (SD) medium

-

This compound stock solution (e.g., 100 mg/mL in sterile water)

-

Sterile petri dishes

Procedure:

-

Prepare 1 liter of YPD or SD agar medium and autoclave.

-

Cool the medium to 50-55°C in a water bath.

-

Add the appropriate volume of this compound stock solution to achieve the desired final concentration (e.g., for 100 µg/mL, add 1 mL of a 100 mg/mL stock solution to 1 liter of medium).

-

Mix gently but thoroughly by swirling the flask.

-

Pour the plates and allow them to solidify at room temperature.

-

Store the plates at 4°C, protected from light.

Protocol 2: High-Efficiency Yeast Transformation using the LiAc/ss-DNA/PEG Method

This protocol is adapted from standard high-efficiency yeast transformation procedures.[12]

Materials:

-

YPD medium

-

Sterile water

-

10x TE buffer (0.1 M Tris-HCl, 0.01 M EDTA, pH 7.5)

-

10x LiOAc buffer (1 M Lithium Acetate, pH 7.5)

-

Single-stranded carrier DNA (e.g., salmon sperm DNA, 10 mg/mL)

-

Sterile PEG solution (40% PEG 3350, 1x TE, 1x LiOAc)

-

DMSO

-

PCR-amplified natMX cassette or plasmid DNA

-

Nourseothricin selection plates

Procedure:

-

Preparation of Competent Cells: a. Inoculate 5 mL of YPD with a single yeast colony and grow overnight at 30°C with shaking. b. Dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2. c. Grow the culture at 30°C with shaking until the OD₆₀₀ reaches 0.8-1.0. d. Harvest the cells by centrifugation at 3,000 x g for 5 minutes. e. Wash the cells with 25 mL of sterile water and centrifuge again. f. Resuspend the cell pellet in 1 mL of 1x TE/LiOAc solution.

-

Transformation: a. In a microcentrifuge tube, combine:

- 100 µL of competent yeast cells

- 5-10 µL of transforming DNA (e.g., ~800 ng of a PCR product)[11]

- 5 µL of single-stranded carrier DNA (boil for 5 minutes and immediately chill on ice before use) b. Mix gently by vortexing. c. Add 600 µL of sterile PEG solution and vortex thoroughly. d. Incubate at 30°C for 30-60 minutes.[12] e. Add 70 µL of DMSO, mix by inversion, and heat shock at 42°C for 15 minutes.[12] f. Centrifuge at 8,000 x g for 1 minute and remove the supernatant. g. Resuspend the cell pellet in 1 mL of sterile water.

-

Plating and Selection: a. Plate 100-200 µL of the cell suspension onto nourseothricin selection plates. b. Incubate the plates at 30°C for 2-4 days until transformant colonies appear.

Visualizations

Caption: Workflow for yeast transformation using nourseothricin selection.

Caption: Mechanism of action of nourseothricin in yeast.

References

- 1. Nourseothricin - Wikipedia [en.wikipedia.org]

- 2. interchim.fr [interchim.fr]

- 3. goldbio.com [goldbio.com]

- 4. goldbio.com [goldbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. jenabioscience.com [jenabioscience.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. Three new dominant drug resistance cassettes for gene disruption in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Hannah Klein Laboratory [med.nyu.edu]

- 12. goldbio.com [goldbio.com]

Nourseothricin Sulfate in Fungal Genetics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nourseothricin sulfate, an aminoglycoside antibiotic, is a powerful and versatile tool in fungal genetics. It is a mixture of streptothricin D and F (>85%) and streptothricin E and C (<15%).[1] Its primary application lies in its use as a dominant selectable marker for the transformation of a wide range of fungi, including yeasts and filamentous species.[2][3] The antibiotic functions by inhibiting protein synthesis, leading to miscoding of mRNA and ultimately cell death in susceptible organisms.[3][4] Resistance to nourseothricin is conferred by the nat1 gene (or other sat genes), which encodes a nourseothricin N-acetyltransferase (NAT).[4] This enzyme inactivates the antibiotic by acetylating the β-amino group of its β-lysine residue.[2] The lack of cross-resistance with other common antibiotics like hygromycin B and G418 makes it an excellent choice for multi-gene manipulation studies.[2]

This document provides detailed application notes and protocols for the effective use of this compound in fungal genetics research.

Data Presentation

This compound Properties and Stability

This compound exhibits high stability, making it a reliable selection agent for long-term experiments.[2]

| Property | Value |

| Composition | Mixture of streptothricin D and F (>85%), and streptothricin E and C (<15%) |

| Solubility in Water | ~1 g/mL |

| Powder Stability | 10 years at 4°C; 2 years at 20°C |

| Solution Stability | Stock solutions (e.g., 200 mg/mL) are stable for up to 4 weeks at 4°C and for longer periods at -20°C or lower.[5] Solutions are also stable at temperatures up to 75°C for 24 hours and at a pH range of 2-8 for over 7 days at 26°C.[6] |

Recommended Nourseothricin Concentrations for Fungal Selection

The optimal concentration of nourseothricin for selection varies depending on the fungal species and the specific growth medium used. It is always recommended to perform a kill curve experiment to determine the minimal inhibitory concentration (MIC) for the wild-type strain before initiating transformation experiments.

| Fungal Species | Recommended Concentration (µg/mL) |

| Aspergillus nidulans | 120 |

| Aspergillus niger | 87 ± 18 (for ATMT) |

| Candida albicans | 200 - 450 |

| Candida glabrata | 100 - 200 |

| Cryptococcus neoformans | 100 |

| Fusarium graminearum | 25 - 200 |

| Neurospora crassa | 20 - 200 |

| Saccharomyces cerevisiae | 25 - 200 |

| Schizosaccharomyces pombe | 90 - 100 |

| Trichophyton mentagrophytes | 78 (for ATMT) |

| Ustilago maydis | 75 - 100 |

Experimental Protocols

Protocol 1: Fungal Transformation using PEG-Mediated Protoplast Method

This protocol describes a general procedure for the transformation of filamentous fungi using polyethylene glycol (PEG) to introduce a nourseothricin resistance cassette into fungal protoplasts.

Materials:

-

Fungal mycelia

-

Lytic enzyme solution (e.g., from Trichoderma harzianum)

-

Permeation buffer (e.g., 1.2 M KCl)

-

STC buffer (1.2 M sorbitol, 50 mM Tris-HCl pH 8.0, 50 mM CaCl2)

-

PEG solution (40% PEG 4000 in STC buffer)

-

Regeneration medium (RM)

-

This compound stock solution (e.g., 100 mg/mL)

-

Selective agar plates (containing the appropriate concentration of nourseothricin)

-

DNA construct containing the nat1 resistance cassette

Procedure:

-

Protoplast Preparation: a. Grow the fungal strain in a suitable liquid medium to obtain a sufficient amount of mycelia. b. Harvest the mycelia by filtration and wash with a suitable buffer (e.g., sterilized water). c. Resuspend the mycelia in a permeation buffer containing a lytic enzyme and incubate with gentle shaking to digest the cell walls. d. Monitor the formation of protoplasts microscopically. e. Separate the protoplasts from the mycelial debris by filtration. f. Pellet the protoplasts by centrifugation and wash them with STC buffer. g. Resuspend the protoplasts in STC buffer to a desired concentration.

-

Transformation: a. To the protoplast suspension, add the DNA construct carrying the nourseothricin resistance cassette. b. Gently mix and incubate on ice. c. Add the PEG solution and mix gently. Incubate at room temperature. d. Add liquid regeneration medium to the transformation mixture.

-

Selection of Transformants: a. Plate the transformation mixture onto regeneration medium agar plates. b. Incubate the plates to allow for cell wall regeneration and initial growth. c. Overlay the plates with a top agar containing nourseothricin at the predetermined selective concentration. d. Incubate the plates until transformant colonies appear. e. Pick individual colonies and transfer them to fresh selective plates to confirm resistance.

Protocol 2: Agrobacterium tumefaciens-Mediated Transformation (ATMT)

ATMT is a highly efficient method for transforming many filamentous fungi. This protocol provides a general outline for this technique.

Materials:

-

Agrobacterium tumefaciens strain (e.g., AGL1) carrying a binary vector with the nat1 resistance cassette in the T-DNA region.

-

Induction medium (IM) supplemented with acetosyringone.

-

Fungal spores or mycelial fragments.

-

Co-cultivation plates.

-

Selective medium containing nourseothricin and a bacteriostatic agent (e.g., cefotaxime) to inhibit Agrobacterium growth.

Procedure:

-

Agrobacterium Preparation: a. Grow the A. tumefaciens strain carrying the binary vector in a suitable liquid medium with appropriate antibiotics to an OD600 of 0.5-0.9. b. Pellet the bacterial cells by centrifugation and resuspend them in induction medium containing acetosyringone. c. Incubate the bacterial culture to induce the virulence (vir) genes.

-

Co-cultivation: a. Prepare a suspension of fungal spores or fragmented mycelia. b. Mix the induced A. tumefaciens culture with the fungal suspension. c. Spread the mixture onto co-cultivation plates overlaid with a cellophane membrane. d. Incubate the plates for a period of time (e.g., 48-72 hours) to allow for T-DNA transfer.

-

Selection of Transformants: a. Transfer the cellophane membrane with the co-cultivated cells to a selective medium containing nourseothricin and a bacteriostatic agent. b. Incubate the plates until fungal colonies emerge from the bacterial lawn. c. Transfer the putative transformants to fresh selective plates to isolate pure cultures and confirm their resistance.

Protocol 3: Gene Knockout using a Nourseothricin Resistance Cassette

This protocol describes the generation of a gene knockout in fungi by replacing the target gene with a nourseothricin resistance cassette via homologous recombination.

Materials:

-

Wild-type fungal genomic DNA.

-

High-fidelity DNA polymerase.

-

Primers to amplify the 5' and 3' flanking regions of the target gene.

-

A plasmid containing the nat1 resistance cassette (e.g., pAG25).

-

Fungal protoplasts or competent cells.

-

Selective medium with nourseothricin.

Procedure:

-

Construction of the Gene Disruption Cassette: a. Amplify the 5' and 3' flanking regions (typically 1-1.5 kb) of the target gene from wild-type genomic DNA using PCR. Design the primers with tails that are homologous to the ends of the nat1 cassette. b. Amplify the nat1 resistance cassette from a template plasmid. c. Fuse the three fragments (5' flank, nat1 cassette, and 3' flank) together using fusion PCR or Gibson assembly to create the final gene disruption cassette.

-

Fungal Transformation: a. Transform the generated gene disruption cassette into the wild-type fungal strain using either the PEG-mediated protoplast method (Protocol 1) or ATMT (Protocol 2).

-

Selection and Screening of Knockout Mutants: a. Select for transformants on a medium containing nourseothricin. b. Isolate genomic DNA from the putative knockout mutants. c. Verify the correct integration of the disruption cassette and the deletion of the target gene by PCR using primers flanking the integration site and internal to the target gene. d. Further confirmation can be obtained by Southern blot analysis.

Visualizations

Caption: Mechanism of action of nourseothricin and the resistance mechanism.

Caption: Experimental workflow for fungal transformation with nourseothricin selection.

References

- 1. A Zinc Cluster Transcription Factor Contributes to the Intrinsic Fluconazole Resistance of Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Nourseothricin - Wikipedia [en.wikipedia.org]

- 4. Comparative Transcriptomics Reveal Possible Mechanisms of Amphotericin B Resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. jenabioscience.com [jenabioscience.com]

Application Notes and Protocols: Nourseothricin Sulfate in Agar Plates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Nourseothricin Sulfate as a selection agent in agar plates. Nourseothricin is a broad-spectrum aminoglycoside antibiotic effective against a wide range of organisms, including bacteria, yeast, fungi, and plant cells.[1][2]

Mechanism of Action

This compound inhibits protein synthesis by causing miscoding of the mRNA during translation.[3][4][5][6] It binds to the ribosomal subunits, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site, ultimately leading to the accumulation of aberrant proteins and cell death.[4][7] Resistance to Nourseothricin is conferred by the nourseothricin N-acetyltransferase (nat) gene, which inactivates the antibiotic through acetylation.

Data Presentation: Working Concentrations

The optimal working concentration of this compound varies depending on the organism and the specific growth medium used. It is recommended to perform a kill curve experiment to determine the minimal inhibitory concentration (MIC) for your specific cell line and conditions. The following table provides a summary of generally effective concentrations reported for various organisms.

| Organism Group | Species | Recommended Concentration (µg/mL) |

| Gram-Negative Bacteria | Escherichia coli | 50 |

| Agrobacterium tumefaciens | 100 | |

| Pseudomonas aeruginosa | 100 | |

| Gram-Positive Bacteria | Bacillus subtilis | 50 |

| Staphylococcus aureus | 50 | |

| Yeast | Saccharomyces cerevisiae | 75 - 100 |

| Pichia pastoris | 100 | |

| Schizosaccharomyces pombe | 100 | |

| Candida albicans | 250 - 450 | |

| Filamentous Fungi | Aspergillus nidulans | 120 |

| Neurospora crassa | 200 | |

| Plants | Arabidopsis thaliana | 50 - 200 |

| Oryza sativa (rice) | 200 | |

| Protozoa | Leishmania sp. | 100 |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes or vials

-

0.22 µm syringe filter

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

-

Dissolve the powder in sterile, nuclease-free water to a final concentration of 100 mg/mL or 200 mg/mL.[8]

-

Ensure the powder is completely dissolved by vortexing gently.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. The stock solution is stable for at least one year when stored properly. For short-term storage (up to 4 weeks), the solution can be kept at 4°C.

Preparation of Nourseothricin-Containing Agar Plates

Materials:

-

Culture medium components (e.g., LB agar, YPD agar)

-

Distilled or deionized water

-

Autoclave

-

Sterile petri dishes

-

Water bath or incubator set to 50-55°C

-

This compound stock solution

Procedure:

-

Prepare the desired culture medium according to the manufacturer's instructions or your laboratory's protocol. For example, to prepare 1 liter of LB agar, dissolve 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar in 1 liter of distilled water.

-

Sterilize the medium by autoclaving at 121°C for 15-20 minutes.

-

After autoclaving, allow the medium to cool in a 50-55°C water bath. This is a critical step, as temperatures above this can degrade the antibiotic.

-

Once the medium has cooled to 50-55°C (it should be warm to the touch but not too hot to handle), add the appropriate volume of the sterile this compound stock solution to achieve the desired final concentration. For example, to achieve a final concentration of 100 µg/mL in 1 liter of medium, add 1 mL of a 100 mg/mL stock solution.

-

Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium. Avoid creating air bubbles.

-

Under sterile conditions (e.g., next to a Bunsen burner flame or in a laminar flow hood), pour approximately 20-25 mL of the agar medium into each sterile petri dish.

-

If air bubbles form on the surface of the agar, they can be removed by briefly passing a flame over the surface.

-

Allow the plates to solidify at room temperature for several hours or overnight.

-

Once solidified, invert the plates and store them in a sealed plastic bag at 4°C to prevent contamination and drying. Plates should be used within 1-2 months for optimal performance.

Quality Control

To ensure the efficacy of your Nourseothricin-containing agar plates, the following quality control steps are recommended:

-

Positive Control: Streak a plate with an organism known to be resistant to Nourseothricin (i.e., carrying the nat resistance gene). Growth should be observed.

-

Negative Control: Streak a plate with the wild-type (sensitive) organism. No growth should be observed.

-

Blank Control: Incubate an uninoculated plate to check for contamination of the medium or plates. No growth should be observed.

Visualizations

Mechanism of Action of Nourseothricin

Caption: Mechanism of Nourseothricin action on protein synthesis.

Workflow for Preparing Nourseothricin Agar Plates

Caption: Workflow for preparing Nourseothricin-containing agar plates.

References

- 1. selleckchem.com [selleckchem.com]

- 2. static.igem.org [static.igem.org]

- 3. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Nourseothricin - Wikipedia [en.wikipedia.org]

- 7. goldbio.com [goldbio.com]

- 8. goldbio.com [goldbio.com]

Application Notes and Protocols for Nourseothricin Sulfate in CRISPR/Cas9 Selection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using nourseothricin sulfate for the selection of genetically modified mammalian cells following CRISPR/Cas9 gene editing. Detailed protocols for determining optimal antibiotic concentrations and a standard workflow for CRISPR/Cas9 with nourseothricin selection are provided.

Introduction to this compound

This compound (also known as clonNAT) is a broad-spectrum aminoglycoside antibiotic effective against a wide range of organisms, including bacteria, yeast, fungi, and plant cells.[1][2] In mammalian cell culture, it is a valuable tool for selecting cells that have been successfully transfected or transduced with a vector containing the nourseothricin acetyltransferase (NAT) gene, which confers resistance to the antibiotic.[3] Its distinct mechanism of action and lack of cross-resistance with other common selection antibiotics make it a versatile choice for complex genome editing experiments.[4]

Mechanism of Action

Nourseothricin inhibits protein synthesis in susceptible cells.[1][5] It binds to the 30S ribosomal subunit, leading to misreading of the mRNA and the incorporation of incorrect amino acids into the growing polypeptide chain.[1][6] This results in the accumulation of nonfunctional proteins, ultimately leading to cell death.[5] The NAT enzyme inactivates nourseothricin by acetylating the β-amino group of the β-lysine residue, preventing the antibiotic from binding to the ribosome.[7]

Quantitative Data: this compound Concentrations for Mammalian Cell Selection

The optimal concentration of this compound for selection varies depending on the cell line. It is crucial to perform a kill curve experiment to determine the minimum concentration required to effectively kill non-resistant cells. Below is a summary of recommended concentration ranges for various mammalian cell lines.

| Cell Line | Recommended Concentration Range (µg/mL) | Notes |

| HEK293T | 50 - 100 | A commonly used human embryonic kidney cell line. |

| U2OS | 50 - 100 | A human osteosarcoma cell line. |

| A2780 | 75 - 150 | A human ovarian carcinoma cell line. |

| HMEC | 50 | Human Mammary Epithelial Cells.[3] |

| BT549 | 50 - 100 | A human breast carcinoma cell line. |

Note: The concentrations listed above are starting points. An antibiotic kill curve is essential for each new cell line and even for different passages of the same cell line.

Experimental Protocols

Protocol 1: Determining the Optimal Nourseothricin Concentration (Kill Curve)

This protocol describes how to determine the minimum concentration of this compound required to kill your specific mammalian cell line.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 100 mg/mL in sterile water)

-

24-well or 96-well cell culture plates

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

-

Cell Plating:

-

The day before starting the selection, seed your cells in a 24-well or 96-well plate at a density that will result in 50-80% confluency on the day of antibiotic addition.[][9]

-

-

Preparation of Nourseothricin Dilutions:

-

Prepare a series of dilutions of this compound in complete cell culture medium. A typical range to test is 0, 25, 50, 75, 100, 150, 200, and 250 µg/mL. Prepare enough of each concentration to replace the media every 2-3 days for the duration of the experiment (typically 7-14 days).[][10]

-

-

Antibiotic Addition:

-

After 24 hours of incubation, aspirate the existing medium from the cells and replace it with the medium containing the different concentrations of nourseothricin. Include a "no antibiotic" control well.

-

-

Incubation and Observation:

-

Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.

-

Replace the medium with freshly prepared antibiotic-containing medium every 2-3 days.[9]

-

-

Determining the Optimal Concentration:

-

After 7-10 days (or longer for slow-growing cells), identify the lowest concentration of nourseothricin that results in complete cell death.[] This is the optimal concentration to use for selecting your CRISPR/Cas9-edited cells.

-

Protocol 2: CRISPR/Cas9 Gene Editing and Nourseothricin Selection

This protocol outlines the general workflow for performing CRISPR/Cas9 gene editing and selecting the successfully edited cells using this compound.

Materials:

-

Mammalian cell line of interest

-

CRISPR/Cas9 plasmids (containing Cas9, guide RNA, and the nourseothricin resistance gene - NAT)

-

Transfection reagent or electroporation system

-

Complete cell culture medium

-

This compound at the predetermined optimal concentration

-

Cell culture plates/flasks

-

Genomic DNA extraction kit

-

PCR reagents

-

Sanger sequencing or next-generation sequencing (NGS) services

Procedure:

-

Guide RNA Design and Plasmid Construction:

-

Design a guide RNA (gRNA) specific to your target gene of interest.

-

Clone the gRNA sequence into a suitable CRISPR/Cas9 vector that also contains an expression cassette for the nourseothricin acetyltransferase (NAT) gene.

-

-

Transfection/Transduction:

-

Transfect or transduce your mammalian cells with the CRISPR/Cas9-NAT plasmid according to the manufacturer's protocol for your chosen method (e.g., lipid-based transfection, electroporation, or lentiviral transduction).

-

-

Cell Recovery:

-

Allow the cells to recover for 24-48 hours post-transfection/transduction in complete medium without nourseothricin.

-

-

Nourseothricin Selection:

-

After the recovery period, aspirate the medium and replace it with fresh complete medium containing the predetermined optimal concentration of this compound.

-

Continue to culture the cells in the selection medium, replacing it every 2-3 days.

-

Non-transfected/transduced cells will die, while resistant cells containing the CRISPR/Cas9-NAT plasmid will survive and proliferate.

-

-

Expansion of Resistant Cells:

-

Once resistant colonies are visible, they can be individually picked and expanded into clonal populations, or the entire pool of resistant cells can be expanded.

-

-

Verification of Gene Editing:

-

Extract genomic DNA from the expanded cell populations.

-

Perform PCR to amplify the target genomic region.

-

Use Sanger sequencing or NGS to confirm the presence of the desired edits (insertions, deletions, or homology-directed repair).

-

Visualizations

Caption: Mechanism of action of nourseothricin and the resistance mechanism.

Caption: Experimental workflow for CRISPR/Cas9 editing with nourseothricin selection.

Caption: Logical relationship of components in CRISPR/Cas9 nourseothricin selection.

References

- 1. goldbio.com [goldbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells | PLOS One [journals.plos.org]

- 4. jenabioscience.com [jenabioscience.com]

- 5. goldbio.com [goldbio.com]

- 6. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 9. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]

- 10. Antibiotic Kill Curve [merckmillipore.com]

Application Notes: Long-Term Stability of Nourseothricin Sulfate Solutions

References

- 1. zellbio.eu [zellbio.eu]

- 2. webcentral.uc.edu [webcentral.uc.edu]

- 3. usbio.net [usbio.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. [A new HPLC method for determination of main constituents of the streptothricin complex. Analysis of nourseothricin, grisin and kormogrisin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a stability-indicative agar diffusion assay to determine the potency of linezolid in tablets in the presence of photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Nourseothricin Sulfate Selection Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with nourseothricin sulfate selection.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an aminoglycoside antibiotic that inhibits protein synthesis in a wide range of organisms, including bacteria, yeast, fungi, and plant cells.[1][2] It works by causing misreading of the mRNA during translation, leading to the production of nonfunctional proteins and ultimately cell death.[2][3] Specifically, it interferes with the translocation step of mRNA on the ribosome.[2][3]

Q2: How does the nourseothricin resistance gene (nat1) work?

The nat1 gene, along with other similar resistance genes like sat1, sat2, and sat3, encodes for a nourseothricin N-acetyltransferase (NAT) enzyme.[2][3][4][5] This enzyme inactivates nourseothricin by acetylating the β-amino group of its β-lysine residue.[1][2][6] This modification prevents the antibiotic from binding to the ribosome, thus allowing protein synthesis to proceed normally in cells expressing the resistance gene.

Q3: My nourseothricin selection is not working. What are the common causes?

Several factors can contribute to the failure of nourseothricin selection. These include:

-

Incorrect Nourseothricin Concentration: The optimal concentration is highly dependent on the specific organism and even the cell line being used.

-

Inactive Nourseothricin: Improper storage or handling can lead to the degradation of the antibiotic.

-

Problems with the Resistance Plasmid: Issues with the plasmid itself, such as a non-functional resistance gene or poor expression, can lead to selection failure.

-

High Cell Density: Plating cells at too high a density can lead to cross-protection, where a few resistant cells protect a larger population of non-resistant cells.

-

Intrinsic Resistance: Some organisms or cell lines may have a higher intrinsic resistance to nourseothricin.

Q4: How do I determine the optimal concentration of nourseothricin for my experiment?

It is crucial to perform a kill curve experiment to determine the minimum concentration of nourseothricin required to kill non-transfected cells of your specific cell line or organism. This ensures effective selection without causing undue stress on the cells that have successfully incorporated the resistance gene.

Troubleshooting Guide

Problem: No colonies or all cells are dying after selection.

| Possible Cause | Suggested Solution |

| Nourseothricin concentration is too high. | Perform a kill curve to determine the optimal, lowest effective concentration for your specific cell type. |

| Cells are not viable before selection. | Ensure cells are healthy and in the logarithmic growth phase before adding the selection agent. |

| Inefficient transfection/transformation. | Optimize your transfection or transformation protocol. Verify the integrity and concentration of your plasmid DNA. |

| Problem with the resistance gene. | Sequence the nat1 gene in your plasmid to ensure it is intact and in the correct reading frame. Check for appropriate promoter and terminator sequences. |

Problem: A high number of colonies or a lawn of cells is growing (selection is not effective).

| Possible Cause | Suggested Solution |

| Nourseothricin concentration is too low. | Perform a kill curve to determine the optimal concentration. Ensure you are using the correct final concentration in your media. |

| Inactive nourseothricin. | Purchase fresh this compound. Ensure proper storage of stock solutions (see below for details). |

| High cell density. | Plate a lower density of cells to prevent cross-protection. |

| Satellite colonies. | These are small colonies of non-resistant cells growing around a true resistant colony. This can be mitigated by using the correct nourseothricin concentration and not letting plates overgrow. |

| Intrinsic resistance of the host organism. | Some organisms may have a higher baseline resistance. A higher concentration of nourseothricin, determined by a kill curve, may be necessary. |

Experimental Protocols

This compound Stock Solution Preparation

-

Dissolving the Powder: this compound is highly soluble in water.[7] To prepare a stock solution (e.g., 100 mg/mL or 200 mg/mL), dissolve the powder in sterile, distilled water.[8]

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter.[8]

-

Storage:

Kill Curve Protocol

A kill curve is essential to determine the optimal concentration of nourseothricin for selecting your specific cell type.

-

Cell Plating: Plate your cells at a low density in a multi-well plate (e.g., 24- or 96-well plate).

-